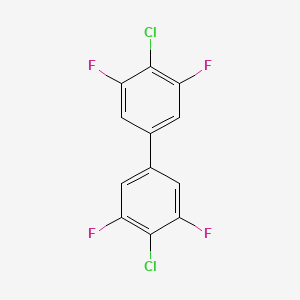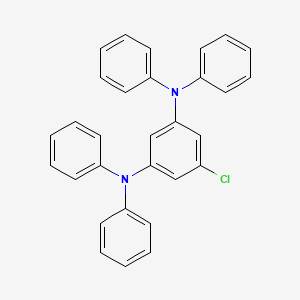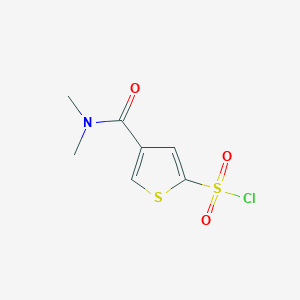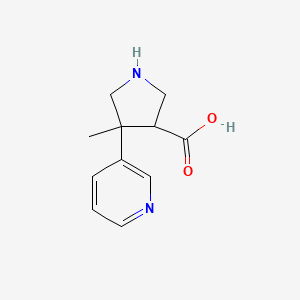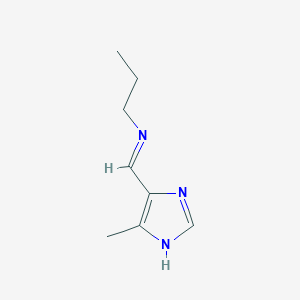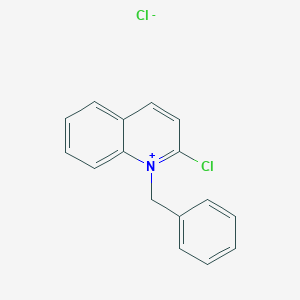
1-Benzyl-2-chloroquinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-chloroquinolin-1-ium chloride is a quaternary ammonium compound with a quinoline backbone This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of the quinoline ring and a chlorine atom at the second position The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-chloroquinolin-1-ium chloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with benzyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-Benzyl-2-chloroquinolin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.
Electrophilic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
科学的研究の応用
1-Benzyl-2-chloroquinolin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biomolecules.
Medicine: Quinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. This compound is used in the development and testing of new therapeutic agents.
Industry: It is employed in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and dyes
作用機序
The mechanism of action of 1-Benzyl-2-chloroquinolin-1-ium chloride involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, leading to cell death. The benzyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes .
類似化合物との比較
2-Chloroquinoline: Lacks the benzyl group, making it less lipophilic and potentially less effective in biological systems.
1-Benzylquinolin-1-ium chloride: Similar structure but without the chlorine atom, which may affect its reactivity and interaction with nucleophiles.
Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.
Uniqueness: 1-Benzyl-2-chloroquinolin-1-ium chloride stands out due to its unique combination of a benzyl group and a chlorine atom on the quinoline ring.
特性
分子式 |
C16H13Cl2N |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
1-benzyl-2-chloroquinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13ClN.ClH/c17-16-11-10-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
InChIキー |
UDEMUNOSBVMBII-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=C(C=CC3=CC=CC=C32)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


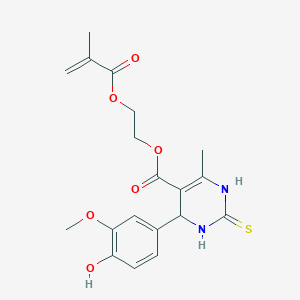
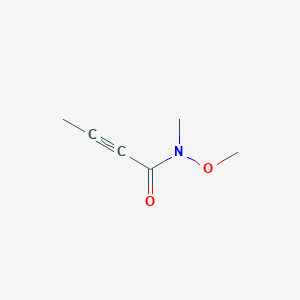
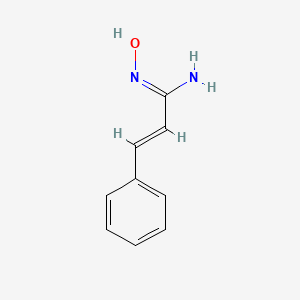
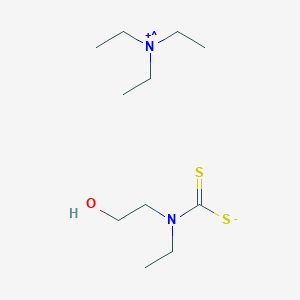
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
